

In-vitro studies of phthalazine morpholine derivatives

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Compound of Interest

Compound Name: 4-(7-Chlorophthalazin-1-yl)morpholine
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An In-Depth Technical Guide to the In-Vitro Evaluation of Phthalazine Morpholine Derivatives

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phthalazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the in-vitro methodologies employed to characterize phthalazine and its morpholine derivatives, with a primary focus on their burgeoning role in oncology. We will delve into the core mechanisms of action, present detailed experimental protocols for key assays, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical architecture.

The Phthalazine Core: A Privileged Scaffold in Drug Discovery

The phthalazine ring system, a bicyclic aromatic compound composed of a benzene ring fused to a pyridazine ring, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and anticonvulsant properties.[1][2] The therapeutic relevance of this nucleus is underscored by the existence of several commercially available drugs, such as the antihypertensive agent hydralazine, the anti-allergic medication azelastine, and the anticancer drug olaparib.[1] The incorporation of a morpholine moiety into the phthalazine backbone has been a successful strategy in the development of novel drug candidates, often enhancing pharmacokinetic properties and target engagement.

Phthalazin-1(2H)-one derivatives, in particular, are a class of diaza heterocycles with demonstrated potential in medical applications, including anti-diabetic and anti-cancer activities.[3][4] Over the past two decades, significant research has focused on synthesizing and evaluating phthalazine derivatives as promising agents for cancer treatment.[3][5]

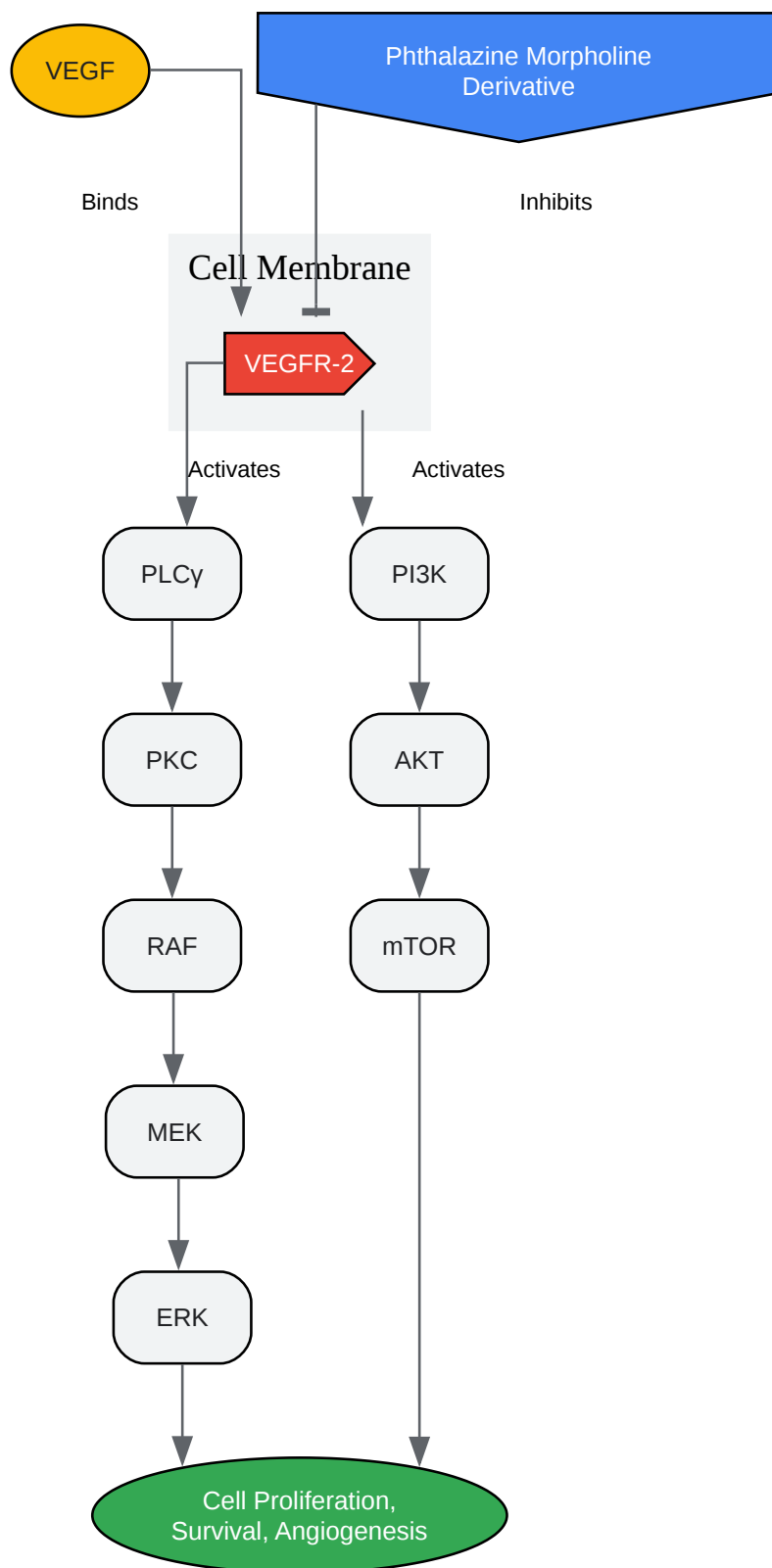
Unraveling the Mechanisms of Action: A Focus on Oncology

The anticancer effects of phthalazine morpholine derivatives are often attributed to their ability to modulate key signaling pathways involved in tumor growth, proliferation, and survival. In-vitro studies are crucial for elucidating these mechanisms, and several have been prominently reported in the literature.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2.[3][5][6] For instance, the phthalazine derivative vatalanib inhibits both VEGFR-1 and VEGFR-2.[5]

Signaling Pathway:



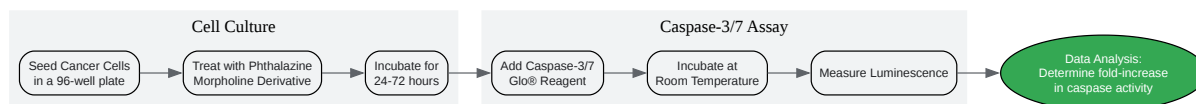
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Caption: VEGFR-2 signaling pathway and its inhibition by phthalazine morpholine derivatives.

Induction of Apoptosis

The Rationale: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many chemotherapeutic agents, including certain phthalazine derivatives, exert their anticancer effects by inducing apoptosis.[3][4][6] A key feature of the early stages of apoptosis is the activation of caspases, a family of cysteine-aspartic acid-specific proteases.[7]

Experimental Workflow:



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Caption: A typical workflow for assessing apoptosis induction via a caspase activity assay.

Cell Cycle Arrest

The Rationale: The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer. Some phthalazine derivatives have been shown to cause cell cycle arrest at specific phases (e.g., S-phase or G2/M phase), thereby preventing cancer cells from dividing.[4][6]

Inhibition of the TGF β Pathway

The Rationale: The Transforming Growth Factor-beta (TGF β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. A novel phthalazine chemotype has been identified that potently impairs the TGF β pathway without directly inhibiting the TGF β RI kinase, offering a new therapeutic strategy.[8] This compound was shown to reduce Smad phosphorylation, a key step in the TGF β signaling cascade.[8]

Core In-Vitro Experimental Protocols

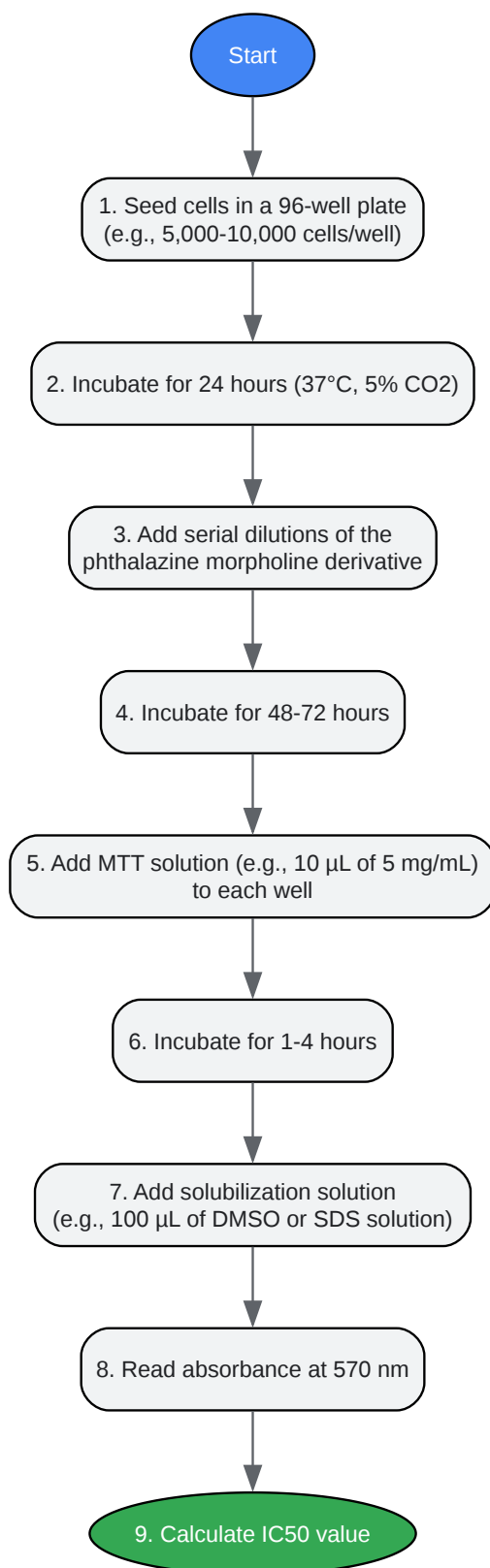
The following protocols are foundational for the in-vitro evaluation of phthalazine morpholine derivatives. They are presented as a guide and may require optimization based on the specific cell lines and compounds being tested.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

Experimental Workflow:



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Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

- **Cell Seeding:** Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Addition:** Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, typically in a final volume of 200 μ L. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- **Incubation:** Incubate the plates for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[\[11\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. Commercially available kits are often used for this purpose.

General Protocol:

- **Reagent Preparation:** Prepare the necessary reagents, including the VEGFR-2 enzyme, the substrate (e.g., a synthetic peptide), and ATP.
- **Reaction Setup:** In a microplate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

- **Initiation of Reaction:** Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 30-60 minutes).
- **Detection:** Add a detection reagent that measures the extent of substrate phosphorylation. This can be based on various detection methods, such as fluorescence, luminescence, or absorbance.
- **Data Analysis:** Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration. Determine the IC50 value.

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

General Protocol (using a luminescent assay like Caspase-Glo® 3/7):

- **Cell Treatment:** Seed and treat cells with the test compounds as described for the MTT assay.
- **Reagent Addition:** Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells.^[12] This reagent contains a proluminescent substrate for caspase-3/7 and also lyses the cells.^[12]
- **Incubation:** Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.
- **Luminescence Measurement:** Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
- **Data Analysis:** Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.

Anti-inflammatory Potential: Nitric Oxide (NO) Scavenging Assay

For derivatives with potential anti-inflammatory activity, the ability to scavenge nitric oxide (NO) can be assessed. This assay often uses sodium nitroprusside as a source of NO.

General Protocol:

- **Reaction Mixture:** Prepare a reaction mixture containing sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline).
- **Compound Addition:** Add the test compound at various concentrations to the reaction mixture.
- **Incubation:** Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).
- **NO Detection:** After incubation, add Griess reagent to the mixture.^[13] Griess reagent reacts with nitrite, a stable product of NO oxidation, to form a colored azo dye.^[13]
- **Absorbance Measurement:** Measure the absorbance at approximately 546 nm.
- **Data Analysis:** A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity. Calculate the percentage of NO scavenging.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these in-vitro assays are crucial for understanding the biological activity of the synthesized phthalazine morpholine derivatives and for guiding further drug development efforts.

Key Parameters

- **IC₅₀ (Half-maximal inhibitory concentration):** This is the most common metric for quantifying the potency of a compound. A lower IC₅₀ value indicates a more potent compound.
- **GI₅₀ (Half-maximal growth inhibition):** Similar to IC₅₀, this is often used in the context of cell proliferation assays.

- **Selectivity Index (SI):** This is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A high SI is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.

Tabulated Data of Representative Phthalazine Derivatives

The following table summarizes the in-vitro activity of some recently reported phthalazine derivatives.

Compound ID	Target Cell Line	Assay	IC50 (μM)	Key Findings	Reference
12b	HCT-116	Cytotoxicity (MTT)	0.32	Potent cytotoxicity and VEGFR-2 inhibition. Induced apoptosis and S-phase arrest.	[3][4]
13c	HCT-116	Cytotoxicity (MTT)	0.64	Exhibited strong cytotoxic effects.	[3][4]
9c	HCT-116	Cytotoxicity (MTT)	1.58	Showed significant cytotoxicity.	[3][4]
6d	HepG2	Cytotoxicity	0.38	Demonstrated significant cytotoxicity and potent VEGFR-2 inhibition. Induced apoptosis and G2/M phase arrest.	[6]
6c	HepG2	Cytotoxicity	0.41	Potent cytotoxic agent.	[6]
10p	TGFβ Reporter Cell Line	TGFβ-Smad Signaling	0.11	Potent inhibitor of the TGFβ pathway via a	[8]

non-receptor-kinase mechanism. Non-cytotoxic up to 12 μ M.

Sorafenib	HCT-116	Cytotoxicity (MTT)	2.93	Reference drug for comparison.	[3][4]
Sorafenib	-	VEGFR-2 Inhibition	32.1	Reference drug for VEGFR-2 inhibition.	[4]

Future Directions and Conclusion

The phthalazine morpholine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in-vitro studies highlighted in this guide demonstrate the potent anticancer activities of these derivatives, primarily through the inhibition of key kinases like VEGFR-2 and the induction of apoptosis. The discovery of compounds with novel mechanisms, such as the non-kinase inhibition of the TGF β pathway, opens up new avenues for research.

Future efforts in this field will likely focus on:

- Optimization of existing scaffolds: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
- Exploration of new biological targets: Investigating the effects of these compounds on other signaling pathways relevant to cancer and other diseases.
- Combination therapies: Evaluating the synergistic effects of phthalazine morpholine derivatives with existing anticancer drugs.

In conclusion, the systematic in-vitro evaluation of phthalazine morpholine derivatives is a critical step in the drug discovery pipeline. The methodologies described in this guide provide a robust framework for characterizing the biological activity of these promising compounds and for identifying lead candidates for further preclinical and clinical development.

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